molecular formula C11H19NO B6531368 2-cyclohexyl-N-cyclopropylacetamide CAS No. 1090918-08-3

2-cyclohexyl-N-cyclopropylacetamide

Cat. No. B6531368
CAS RN: 1090918-08-3
M. Wt: 181.27 g/mol
InChI Key: JAUZBDKOZCIETG-UHFFFAOYSA-N
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Description

2-Cyclohexyl-N-cyclopropylacetamide (2-CPA) is an organic compound belonging to the family of cyclic amides. It is an important intermediate in the synthesis of many organic compounds, including drugs, and is used in a variety of laboratory experiments. Additionally,

Scientific Research Applications

2-cyclohexyl-N-cyclopropylacetamide is used in a variety of scientific research applications. For example, it is used in the synthesis of a variety of drugs, including anti-inflammatory drugs, anticonvulsants, and anti-tumor drugs. Additionally, it is also used in the synthesis of a variety of organic compounds, including polymers, dyes, and surfactants.

Advantages and Limitations for Lab Experiments

2-cyclohexyl-N-cyclopropylacetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, with a high yield of up to 98%. Additionally, it is a relatively stable compound and is relatively non-toxic. However, it is important to note that 2-cyclohexyl-N-cyclopropylacetamide is a relatively expensive compound and can be difficult to obtain in large quantities.

Future Directions

There are a variety of potential future directions for 2-cyclohexyl-N-cyclopropylacetamide. One potential direction is to investigate its use as a drug delivery system, as it is known to be relatively non-toxic and stable. Additionally, further research could be conducted on its ability to inhibit the production of inflammatory mediators and its ability to act as an agonist of the G-protein coupled receptor. Finally, further research could be conducted on its use in the synthesis of a variety of organic compounds, such as polymers, dyes, and surfactants.

Synthesis Methods

2-cyclohexyl-N-cyclopropylacetamide can be synthesized using the cyclopropanation reaction of cyclohexanone with a cyclopropyl halide in the presence of a base catalyst. This reaction is usually conducted at room temperature and pressure, with a yield of approximately 80%. In addition, the reaction can also be conducted in the presence of a Lewis acid catalyst, such as zinc chloride, with a higher yield of up to 98%.

properties

IUPAC Name

2-cyclohexyl-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c13-11(12-10-6-7-10)8-9-4-2-1-3-5-9/h9-10H,1-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUZBDKOZCIETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-cyclopropylacetamide

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